molecular formula C13H13N3O3 B1336367 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid CAS No. 878625-20-8

4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid

Cat. No.: B1336367
CAS No.: 878625-20-8
M. Wt: 259.26 g/mol
InChI Key: QPDQAMATNPUIGL-UHFFFAOYSA-N
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Description

4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid is a chemical compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol This compound is characterized by the presence of a triazole ring, a butyric acid moiety, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts acylation reaction using p-toluoyl chloride and an appropriate catalyst.

    Formation of the Butyric Acid Moiety: The butyric acid moiety is introduced through a series of reactions involving the appropriate alkyl halides and carboxylation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenyl-2-[1,2,4]triazol-1-yl-butyric acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-Oxo-4-(4-chlorophenyl)-2-[1,2,4]triazol-1-yl-butyric acid: Contains a chlorophenyl group instead of a p-tolyl group.

Uniqueness

4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDQAMATNPUIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328535
Record name 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878625-20-8
Record name 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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